Cas no 76843-23-7 (Przewaquinone A)

Przewaquinone A is a lipophilic diterpene quinone, which only exists in Salvia przewalskii so far and effectively inhibits vasoconstriction
Przewaquinone A structure
Przewaquinone A structure
Product Name:Przewaquinone A
CAS No:76843-23-7
Molecular Formula:C19H18O4
Molecular Weight:310.34382
CID:1080900
PubChem ID:619402

Przewaquinone A Properties

Names and Identifiers

    • Przewaquinone A
    • Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9- tetrahydro-1-(hydroxymethyl)-6,6-dimethyl-
    • 6,7,8,9-Tetrahydro-1-(hydroxymethyl)-6,6-dimethylphenanthro[1,2-b]furan-10,11-dione
    • [ "" ]
    • CHEMBL578036
    • 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione #
    • BDA84323
    • 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
    • CEHVTERMWMYLCP-UHFFFAOYSA-N
    • DTXSID101345818
    • BDBM50604718
    • AKOS032949025
    • MS-24511
    • Phenanthrol[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-1-(hydroxymethyl)-6,6-dimethyl-
    • 76843-23-7
    • 1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
    • SCHEMBL16152272
    • Pr1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
    • E80820
    • DA-77183
    • 1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho(1,2-g)(1)benzofuran-10,11-dione
    • InChIKey: CEHVTERMWMYLCP-UHFFFAOYSA-N
    • Inchi: InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3
    • SMILES: CC1(C)CCCC2=C3C(=CC=C21)C4=C(C(=CO4)CO)C(=O)C3=O

Computed Properties

  • Exact Mass: 310.12100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 310.12050905g/mol
  • Heavy Atom Count: 23
  • Complexity: 526
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.1
  • Topological Polar Surface Area: 67.5Ų

Experimental Properties

  • LogP: 3.43180
  • PSA: 67.51000
  • Boiling Point: 430.4±40.0 °C at 760 mmHg
  • Melting Point: 171-173 ºC
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C
  • Flash Point: 214.1±27.3 °C
  • Solubility: Almost insoluble (0.03 g/l) (25 º C),
  • Color/Form: Red powder
  • Density: 1.288±0.06 g/cm3 (20 ºC 760 Torr),

Przewaquinone A Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G8U3-5mg
Przewaquinone A
76843-23-7 98%
5mg
$1753.00 2024-04-21
A2B Chem LLC
AH57147-1mg
Przewaquinone A
76843-23-7 98%
1mg
$237.00
Aaron
AR00G92F-5mg
Przewaquinone A
76843-23-7 98%
5mg
$392.00 2025-02-11
Ambeed
A620824-5mg
Pr1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
76843-23-7 98%
5mg
$363.0
ChemFaces
CFN92022-5mg
Przewaquinone A
76843-23-7 >=98%
5mg
$338
MedChemExpress
HY-N1551-1mg
Przewaquinone A
76843-23-7 98.29%
1mg
¥1200 2024-07-20
TargetMol Chemicals
TN2113-5 mg
Przewaquinone A
76843-23-7 98%
5mg
¥ 3,710
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P69020-5mg
Przewaquinone A
76843-23-7
5mg
¥4498.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2113-5 mg
Przewaquinone A
76843-23-7
5mg
¥4861.00 2022-04-26

Przewaquinone A Suppliers

WU HAN TIAN ZHI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:76843-23-7)
MR./MRS.:ZHANG XIAO JIE
Phone:18607107848
Email:2056216494@qq.com
NAN JING PU YI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:76843-23-7)
MR./MRS.:LIU JING LI
Phone:13851506462
Email:927565933@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:76843-23-7)
MR./MRS.:XU NV SHI
Phone:15221998634
Email:1986399151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:76843-23-7)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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Amadis Chemical Company Limited
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